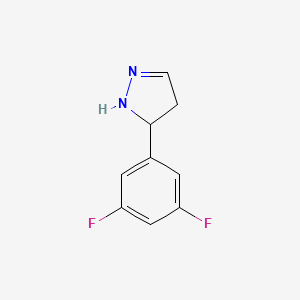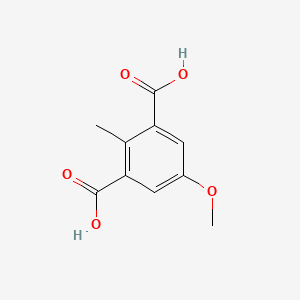
5-Methoxy-2-methyl-isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-isophthalic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of isophthalic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by a methoxy group (-OCH3) and a methyl group (-CH3), respectively
Mechanism of Action
Target of Action
It has been used in the synthesis of coordination polymers , suggesting that it may interact with metal ions in these structures.
Mode of Action
It’s known to participate in the formation of coordination polymers . In these structures, the compound likely interacts with metal ions, contributing to the overall architecture of the polymer.
Result of Action
Its role in the formation of coordination polymers suggests it may influence the properties of these materials .
Action Environment
The action of 5-Methoxy-2-methyl-isophthalic acid can be influenced by environmental factors such as the presence of metal ions and the type of solvent used . These factors can affect the formation of coordination polymers and potentially other interactions involving this compound.
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-methyl-isophthalic acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with enzymes, proteins, and other biomolecules through its carboxylate groups, which can form monodentate or bidentate bonds with metal ions. These interactions facilitate the formation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and drug delivery . The compound’s ability to form stable complexes with metal ions makes it a valuable scaffold in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can interact with cell surface receptors and intracellular proteins, altering cell signaling pathways and impacting cellular responses . These interactions highlight the compound’s potential in therapeutic applications and biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity. The compound’s carboxylate groups play a crucial role in these interactions, as they can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting over extended periods . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage. These findings underscore the importance of dosage optimization in preclinical studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues, influencing its accumulation and activity . The compound’s transport and distribution are critical factors in its biochemical and therapeutic applications, as they determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-isophthalic acid can be achieved through several methods. One common synthetic route involves the reaction of 1,3-dibromo-5-methoxy-2-methylbenzene with carbon monoxide in the presence of a palladium catalyst and triethylamine. The reaction is carried out in methanol at 100°C under high pressure (6000.6 Torr) for 40 hours. The resulting product is then purified by flash chromatography to yield dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate, which is subsequently hydrolyzed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-isophthalic acid has several scientific research applications:
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-isophthalic acid: Similar structure but lacks the methyl group at position 2.
2-Methyl-isophthalic acid: Similar structure but lacks the methoxy group at position 5.
5-Methoxy-3-methyl-phthalic acid: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
5-Methoxy-2-methyl-isophthalic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This dual substitution pattern allows for the formation of diverse derivatives and coordination complexes, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methoxy-2-methylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-7(9(11)12)3-6(15-2)4-8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPBTRNTNOINKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
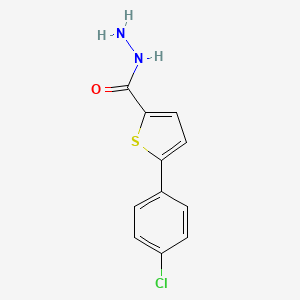
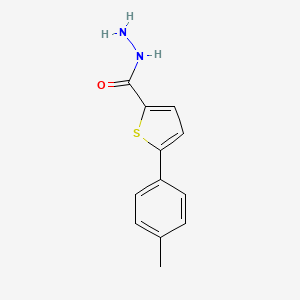
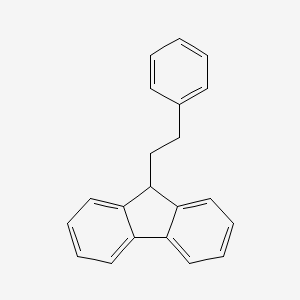

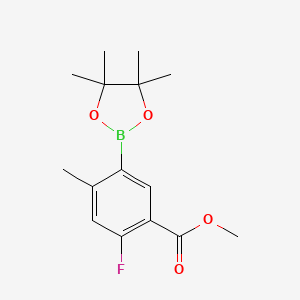
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
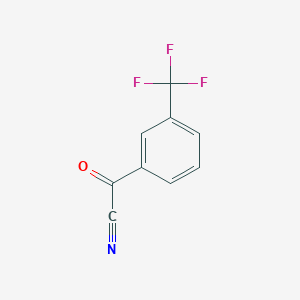
![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
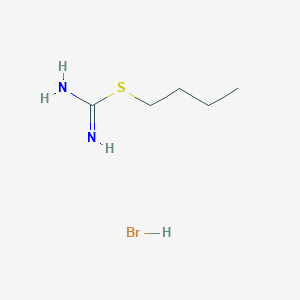
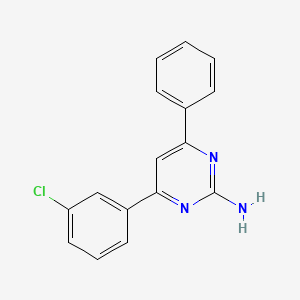
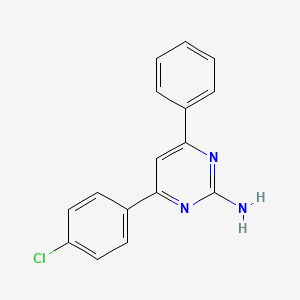
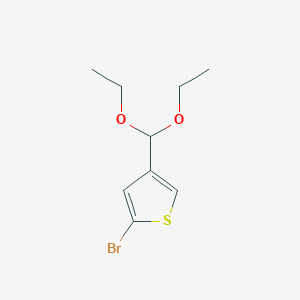
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
